molecular formula C14H8F3N3OS B2405028 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide CAS No. 851988-18-6

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide

Cat. No.: B2405028
CAS No.: 851988-18-6
M. Wt: 323.29
InChI Key: DYMPFTNLEOPKNX-UHFFFAOYSA-N
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Description

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazoles. It is characterized by the presence of fluorine atoms at specific positions on the benzothiazole and benzohydrazide rings.

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3OS/c15-8-3-1-7(2-4-8)13(21)19-20-14-18-12-10(17)5-9(16)6-11(12)22-14/h1-6H,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMPFTNLEOPKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide typically involves the reaction of 4,6-difluoro-1,3-benzothiazole with 4-fluorobenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is unique due to its specific arrangement of fluorine atoms and the combination of benzothiazole and benzohydrazide rings.

Biological Activity

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C13H9F2N3S
  • Molecular Weight : 285.36 g/mol
  • IUPAC Name : N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, inhibiting further cell division.

Case Study: In Vitro Analysis

A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to control groups. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for A549 cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

Antimicrobial Activity

This compound has also exhibited significant antimicrobial properties against various bacterial strains. In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, leading to apoptosis.
  • Targeting Specific Enzymes : The compound may inhibit specific enzymes involved in cancer progression and bacterial metabolism.

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